molecular formula C23H19N3O2 B2943883 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 900284-70-0

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2943883
CAS No.: 900284-70-0
M. Wt: 369.424
InChI Key: MFOLFNOAAAKJMQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a benzyloxy-substituted phenol moiety at position 2. The benzyloxy group enhances lipophilicity, which may influence membrane permeability and binding interactions in biological systems.

Properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c24-23-25-14-20(17-9-5-2-6-10-17)22(26-23)19-12-11-18(13-21(19)27)28-15-16-7-3-1-4-8-16/h1-14,27H,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLFNOAAAKJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327924
Record name 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900284-70-0
Record name 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C18_{18}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 318.36 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimycobacterial Activity : Related compounds have demonstrated the ability to induce p53 expression, leading to enhanced reactive oxygen species (ROS) production and subsequent phagosome-lysosome fusion. This mechanism is crucial in combating intracellular pathogens like Mycobacterium tuberculosis .
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection and modulation of oxidative stress, which are beneficial in conditions such as Parkinson's disease. For instance, related compounds have been found to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antimycobacterial4-(Benzyloxy)phenolInduces p53, increases ROS, promotes phagosome-lysosome fusion
Neuroprotection2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivativesMAO-B inhibition (IC50_{50} = 0.062 µM), anti-inflammatory effects
AntioxidantVarious phenolic compoundsMetal chelation, oxidative stress reduction

Case Studies

  • Antimycobacterial Study : A study focused on the antimycobacterial properties of related benzyloxy phenols highlighted their role in activating p53 pathways. The treatment led to increased ROS levels and enhanced intracellular killing of mycobacteria. The study emphasized the importance of ROS in mediating these effects, suggesting that targeting oxidative stress pathways could be a viable strategy against drug-resistant tuberculosis .
  • Neuroprotective Effects : Another investigation into benzyloxy phenols revealed their potential as MAO-B inhibitors, with one compound exhibiting a competitive and reversible inhibition profile. This suggests that such compounds could be developed further for therapeutic use in neurodegenerative diseases like Parkinson's disease, where MAO-B plays a significant role in dopaminergic neuron degeneration .

Discussion

The biological activity of this compound appears promising based on its structural analogs. The mechanisms through which it may exert its effects include modulation of oxidative stress and enhancement of immune responses against intracellular pathogens. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substitutions on Pyrimidine/Phenol Key Computed Properties (XLogP3, PSA)
Target Compound : this compound C23H20N3O2* ~362.43* - Pyrimidine: 2-amino, 5-phenyl
- Phenol: 5-benzyloxy
XLogP3: ~5.0
PSA: ~81.3 Ų
Analog 1 : 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol C25H21ClN3O3 446.91 - Pyrimidine: 4-methoxyphenoxy
- Phenol: 2-chlorobenzyloxy
XLogP3: 5.2
PSA: 81.3 Ų
Analog 2 : 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol C25H20ClN3O2 417.90 - Pyrimidine: 4-chlorophenyl
- Phenol: 4-methylbenzyloxy
XLogP3: 5.2
PSA: 81.3 Ų
Analog 3 : 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-methylbut-2-en-1-yl)oxy]phenol C21H21N3O2 347.41 - Pyrimidine: 5-phenyl
- Phenol: 3-methylbut-2-en-1-yloxy
XLogP3: ~4.5*
PSA: ~81.3 Ų
Key Observations:

Lipophilicity (XLogP3) :

  • The target compound’s benzyloxy group likely increases lipophilicity (XLogP3 ~5.0) compared to Analog 3 (XLogP3 ~4.5), which has a less bulky 3-methylbut-2-en-1-yloxy group. However, chlorinated analogs (e.g., Analog 2, XLogP3 5.2) exhibit higher lipophilicity due to halogen atoms .
  • The benzyloxy group’s aromaticity may enhance π-π stacking interactions compared to aliphatic substituents in Analog 3.

Polar Surface Area (PSA): All compounds share similar PSA values (~81.3 Ų), driven by the amino and phenolic hydroxyl groups. This suggests comparable hydrogen-bonding capacity, which is critical for target binding in biological systems .

Steric Effects: The benzyloxy group in the target compound introduces steric bulk, which could hinder binding in tightly packed active sites compared to smaller substituents like methoxy or methyl groups .

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